Cas no 2137686-79-2 (7-Bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid)

7-ブロモ-5-メトキシ-2,3-ジヒドロ-1-ベンゾフラン-2-カルボン酸は、有機合成化学において重要な中間体として利用される化合物です。ベンゾフラン骨格にブロモ基とメトキシ基が選択的に導入された構造を持ち、医薬品や機能性材料の合成原料として高い有用性を示します。特に、ブロモ基の反応性を活かしたカップリング反応や置換反応への適用が可能で、多様な誘導体合成に適しています。また、カルボン酸官能基を有するため、エステル化やアミド化などの変換も容易に行えます。高い純度と安定性を兼ね備えており、精密有機合成における信頼性の高い試薬として研究者から評価されています。

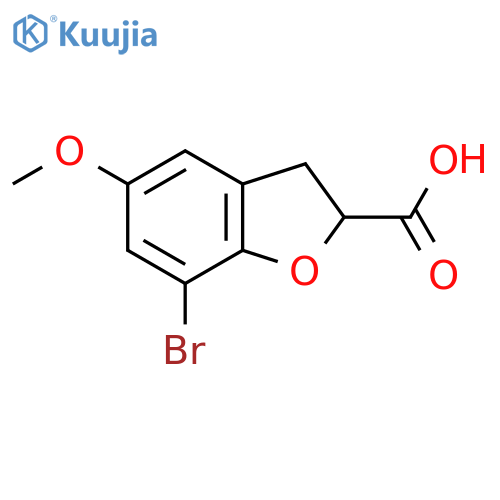

2137686-79-2 structure

商品名:7-Bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid

7-Bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- EN300-785197

- 2137686-79-2

- 7-bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid

- 7-Bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid

-

- インチ: 1S/C10H9BrO4/c1-14-6-2-5-3-8(10(12)13)15-9(5)7(11)4-6/h2,4,8H,3H2,1H3,(H,12,13)

- InChIKey: HMFGJGRQNODMHI-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(=CC2=C1OC(C(=O)O)C2)OC

計算された属性

- せいみつぶんしりょう: 271.96842g/mol

- どういたいしつりょう: 271.96842g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 258

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 55.8Ų

7-Bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-785197-0.05g |

7-bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid |

2137686-79-2 | 95% | 0.05g |

$948.0 | 2024-05-22 | |

| Enamine | EN300-785197-0.1g |

7-bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid |

2137686-79-2 | 95% | 0.1g |

$993.0 | 2024-05-22 | |

| Enamine | EN300-785197-2.5g |

7-bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid |

2137686-79-2 | 95% | 2.5g |

$2211.0 | 2024-05-22 | |

| Enamine | EN300-785197-5.0g |

7-bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid |

2137686-79-2 | 95% | 5.0g |

$3273.0 | 2024-05-22 | |

| Enamine | EN300-785197-1.0g |

7-bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid |

2137686-79-2 | 95% | 1.0g |

$1129.0 | 2024-05-22 | |

| Enamine | EN300-785197-0.5g |

7-bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid |

2137686-79-2 | 95% | 0.5g |

$1084.0 | 2024-05-22 | |

| Enamine | EN300-785197-0.25g |

7-bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid |

2137686-79-2 | 95% | 0.25g |

$1038.0 | 2024-05-22 | |

| Enamine | EN300-785197-10.0g |

7-bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid |

2137686-79-2 | 95% | 10.0g |

$4852.0 | 2024-05-22 |

7-Bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid 関連文献

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

2137686-79-2 (7-Bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid) 関連製品

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬